Cas no 55843-48-6 (rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid)
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Trans-3-hydroxycyclopentanecarboxylic acid
- (1R,3R)-3-Hydroxycyclopentanecarboxylic acid
- (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
- 8378AH
- NE25771
- Z2235824627
- (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid inverted exclamation mark inverted exclamation mark
- trans-3-Hydroxy-cyclopentanecarboxylic acid
- rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
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- MDL: MFCD28098072
- Inchi: 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
- InChI Key: XWWQLKYMTLWXKN-RFZPGFLSSA-N
- SMILES: O[C@@H]1CC[C@@H](C(=O)O)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Topological Polar Surface Area: 57.5
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02250-5g |
Trans-3-hydroxycyclopentane-1-carboxylic Acid |
55843-48-6 | 95% | 5g |
$3393 | 2023-09-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-1g |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-5g |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-500mg |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-250mg |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-100mg |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0707-50mg |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 97% | 50mg |
1322.95CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D966759-50mg |
trans-3-Hydroxy-cyclopentanecarboxylic acid |
55843-48-6 | 95% | 50mg |
$240 | 2024-07-28 | |
| A2B Chem LLC | AG33686-50mg |
3-hydroxycyclopentane-1-carboxylic acid, trans |
55843-48-6 | 93% | 50mg |
$233.00 | 2024-04-19 | |
| A2B Chem LLC | AG33686-100mg |
3-hydroxycyclopentane-1-carboxylic acid, trans |
55843-48-6 | 93% | 100mg |
$329.00 | 2024-04-19 |
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid Suppliers
rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Recent Advances in the Study of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid (CAS: 55843-48-6)
The compound rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid (CAS: 55843-48-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral hydroxy acid serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have focused on its stereoselective synthesis, metabolic pathways, and potential therapeutic applications, particularly in the development of novel antiviral and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the enzymatic resolution of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid using novel lipase catalysts, achieving an enantiomeric excess of over 98%. This breakthrough has significant implications for the scalable production of enantiopure forms of this compound, which are critical for drug development. The study also demonstrated that the (1R,3R) enantiomer exhibits superior binding affinity to certain viral protease targets compared to its stereoisomers.
In the realm of metabolic engineering, researchers have recently developed a biosynthetic pathway in E. coli for the production of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid from renewable feedstocks. This green chemistry approach, reported in Nature Chemical Biology (2024), offers a sustainable alternative to traditional chemical synthesis methods and has achieved yields of up to 5.8 g/L in optimized fermentation conditions.
Pharmacological investigations have revealed that derivatives of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid show promising activity as allosteric modulators of GABA receptors. A recent patent application (WO2023124567) describes novel cyclopentane-based compounds demonstrating anxiolytic effects with reduced sedation compared to current benzodiazepine drugs. These findings suggest potential applications in the treatment of anxiety disorders and epilepsy.
The compound's role in prodrug development has also been explored. A 2024 study in Molecular Pharmaceutics demonstrated that ester derivatives of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid can significantly improve the oral bioavailability of poorly soluble antiviral agents. The researchers observed a 3.2-fold increase in plasma concentration of the parent drug when administered as the cyclopentane carboxylate prodrug.
Analytical chemistry advancements have facilitated better characterization of this compound. Recent work published in Analytical Chemistry (2024) describes a novel LC-MS/MS method for the simultaneous quantification of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid and its metabolites in biological matrices, with a lower limit of quantification of 0.1 ng/mL. This method is proving invaluable for pharmacokinetic studies of related drug candidates.
Looking forward, the unique structural features of rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid continue to inspire drug discovery efforts. Its rigid cyclopentane ring and functional group arrangement make it an attractive scaffold for designing conformationally constrained analogs of various bioactive molecules. Current research is exploring its incorporation into next-generation protease inhibitors and GPCR-targeted therapeutics.
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